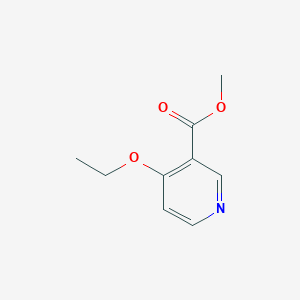![molecular formula C11H10N2O2 B13137795 4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
4-Methoxy-[2,2'-bipyridine]1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-[2,2’-bipyridine]1-oxide is an organic compound that belongs to the bipyridine family It is characterized by the presence of a methoxy group attached to the bipyridine structure, which consists of two pyridine rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-[2,2’-bipyridine]1-oxide typically involves the reaction of 4-methoxy-2,2’-bipyridine with an oxidizing agent. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation of the bipyridine compound. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-[2,2’-bipyridine]1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
化学反应分析
Types of Reactions
4-Methoxy-[2,2’-bipyridine]1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to 4-methoxy-2,2’-bipyridine under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state bipyridine derivatives.
Reduction: 4-methoxy-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学研究应用
4-Methoxy-[2,2’-bipyridine]1-oxide has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form metal complexes, which are studied for their catalytic properties.
Catalysis: The compound is employed in catalytic reactions, such as the oxidation of alcohols under aerobic conditions.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent.
作用机制
The mechanism of action of 4-Methoxy-[2,2’-bipyridine]1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions by providing an active site for the reactants to interact. The methoxy group enhances the electron-donating properties of the bipyridine ligand, improving its binding affinity to metal ions and increasing the catalytic efficiency .
相似化合物的比较
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar structure but with two methoxy groups.
4,4’-Dihydroxy-2,2’-bipyridine: Contains hydroxyl groups instead of methoxy groups.
4,4’-Dinitro-2,2’-bipyridine: Contains nitro groups, making it more electron-withdrawing.
Uniqueness
4-Methoxy-[2,2’-bipyridine]1-oxide is unique due to its specific substitution pattern and oxidation state, which confer distinct electronic properties and reactivity. The presence of the methoxy group enhances its electron-donating ability, making it a valuable ligand in coordination chemistry and catalysis .
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
4-methoxy-1-oxido-2-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-5-7-13(14)11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 |
InChI 键 |
RXPZDZCWNPJLKJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=[N+](C=C1)[O-])C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



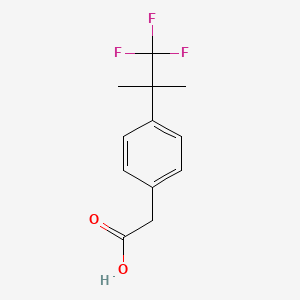
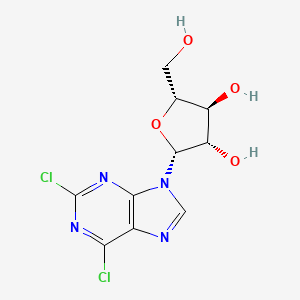
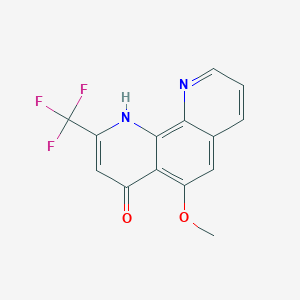
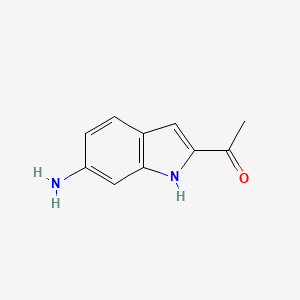
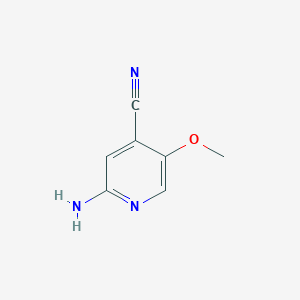
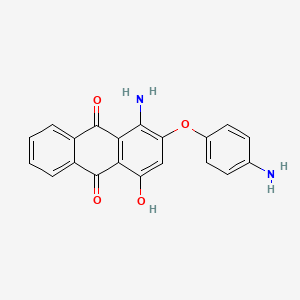
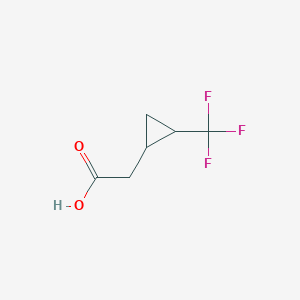
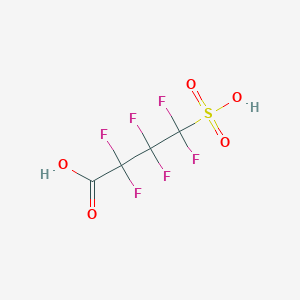
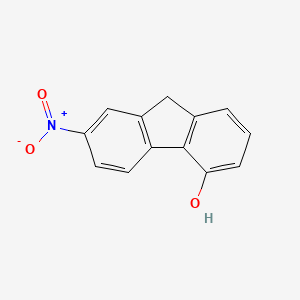
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
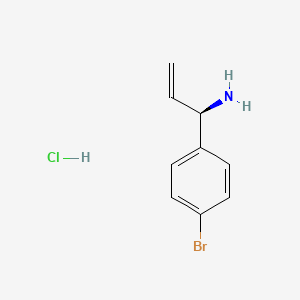
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
